2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide
Description
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3, a pyrrole ring at position 5, and an N-propylacetamide side chain.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-2-9-19-15(23)11-22-10-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-8,10H,2,9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLXLHEOBBPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring The fluorophenyl group is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Compound 28f (tert-Butyl(3aR,4R,6aS)-4-{[4-(2,4-dimethoxyphenyl)-2-({4-[3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}carbamoyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate)
- Key Features : Replaces the 1,2,4-oxadiazole with an isoxazole ring and incorporates a pyridine-carbamoyl group.
- Activity : Exhibits potent CK1 inhibition (IC₅₀ < 50 nM) due to the isoxazole’s electron-withdrawing effects and pyridine-mediated π-π stacking .
- Comparison : The target compound’s oxadiazole may offer superior metabolic stability compared to the isoxazole in 28f, which is prone to ring-opening under acidic conditions .
Compound 31a (Dipyrrolo[1,2-a:1’,2’-d]pyrazine derivative)
- Key Features: Contains a fused dipyrrolopyrazine core instead of a monocyclic pyrrole.
- Activity : Shows enhanced solubility due to hydroxyl groups but reduced cell permeability compared to the target compound’s simpler pyrrole-acetamide chain .
Atorvastatin-Related Compounds (USP Standards)
USP Atorvastatin Related Compound C
- Structure: (3S,5R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt.
- Key Features: Shares the 4-fluorophenyl-pyrrole-carboxamide motif but includes a statin-like dihydroxyheptanoic acid chain.
- Comparison : While structurally similar in the fluorophenyl-pyrrole region, this compound targets HMG-CoA reductase (cholesterol biosynthesis), unlike the kinase-focused target compound .
Oxadiazole-Containing Analogues
Compound from (3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid)
- Key Features : Integrates a 1,2,4-oxadiazole-amine group via coupling reactions.
- Activity: Demonstrates improved binding affinity in enzyme assays due to the trifluoroethylamino group’s electronegativity .
- Comparison : The target compound’s N-propylacetamide side chain may reduce steric hindrance compared to the bulkier trifluoroethyl group in this analog .
Comparative Data Table
Research Findings and Implications
Heterocycle Impact : The 1,2,4-oxadiazole in the target compound confers greater stability than isoxazole in 28f, as oxadiazoles resist nucleophilic attack under physiological conditions .
Fluorophenyl Positioning : The para-fluorine on the phenyl ring enhances hydrophobic interactions in kinase binding pockets, a feature shared with Compound 28f and USP Atorvastatin analogs .
Side Chain Optimization : The N-propylacetamide group balances lipophilicity and solubility, avoiding the solubility issues of Compound 31a’s hydroxylated scaffold and the steric bulk of ’s trifluoroethyl group .
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide (often abbreviated as FPPA) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FPPA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
FPPA features a complex structure that includes:
- Oxadiazole ring : Known for its role in various biological activities.
- Pyrrole ring : Contributes to the compound's electronic properties and reactivity.
- Fluorophenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂ |
| Molecular Weight | 331.36 g/mol |
| IUPAC Name | This compound |
The biological activity of FPPA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the oxadiazole and pyrrole moieties allows for:
- Hydrogen bonding : Facilitates strong interactions with target proteins.
- Hydrophobic interactions : Enhances binding affinity through π-π stacking.
These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects.
Anticancer Properties
Research has indicated that FPPA exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : FPPA demonstrated an IC50 value of approximately 5 µM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
Enzyme Inhibition
FPPA has been investigated for its potential as an enzyme inhibitor. Notably:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to selectively inhibit HDAC enzymes, which play crucial roles in cancer progression and therapy resistance. FPPA's structural analogs have exhibited promising results in enhancing apoptosis in cancer cells through HDAC inhibition .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. By modulating signaling pathways involved in inflammation, FPPA may reduce the expression of pro-inflammatory cytokines:
- Cytokine Modulation : Studies suggest that FPPA can decrease levels of TNF-alpha and IL-6 in activated macrophages, which correlates with reduced inflammation .
Case Studies
Several case studies highlight the therapeutic potential of FPPA:
- Study on HepG2 Cells : A study evaluated the effects of FPPA on HepG2 cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- In Vivo Models : Animal studies have shown that FPPA administration resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
